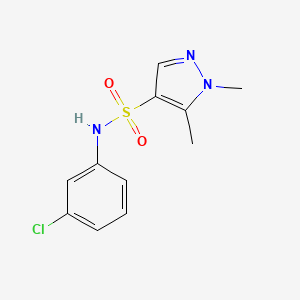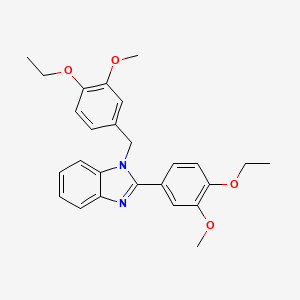![molecular formula C26H24BrFN4O B4315020 3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315020.png)
3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE
Overview
Description
3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with piperazine and fluorophenyl groups. The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such complex molecules due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the attached functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways would depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with various substitutions, such as:
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
- Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan
Uniqueness
The uniqueness of 3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the bromo, methyl, fluorophenyl, and piperazine groups can influence its interactions with biological targets and its behavior in chemical reactions.
Properties
IUPAC Name |
3-(3-bromo-4-methylphenyl)imino-1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrFN4O/c1-18-10-11-19(16-21(18)27)29-25-20-6-2-4-8-23(20)32(26(25)33)17-30-12-14-31(15-13-30)24-9-5-3-7-22(24)28/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVLQWVAYDLUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4314941.png)


![1-(4-METHOXYPHENYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE](/img/structure/B4314956.png)
![1-(4-METHYLPHENYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE](/img/structure/B4314967.png)
![2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE](/img/structure/B4314986.png)
![ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE](/img/structure/B4314994.png)
![1-[(4-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE](/img/structure/B4315000.png)
![3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315012.png)
![4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B4315032.png)

![4-BROMO-1-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4315039.png)
![3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315045.png)
